Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium

Catalog No.
S3470490
CAS No.
480445-43-0
M.F
C40H62O4P2Pd+2
M. Wt
775.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)pa...

CAS Number

480445-43-0

Product Name

Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium

IUPAC Name

dicyclohexyl(phenyl)phosphanium;palladium(2+);diacetate

Molecular Formula

C40H62O4P2Pd+2

Molecular Weight

775.3 g/mol

InChI

InChI=1S/2C18H27P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H3,(H,3,4);/q;;;;+2

InChI Key

KKCPMCQZOUJSAV-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.[Pd+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.[Pd+2]

Cross-Coupling Reactions

Pd(dcppe)(OAc)2 is a particularly effective catalyst for cross-coupling reactions. These reactions form new carbon-carbon bonds between two different organic molecules. Pd(dcppe)(OAc)2 is especially useful for Suzuki-Miyaura couplings, which couple aryl or vinyl boronic acids with organic halides or triflates.

Here's an example of a Suzuki-Miyaura coupling reaction catalyzed by Pd(dcppe)(OAc)2:

Reference: Organic Chemistry by Jonathan Clayden (Oxford University Press)

In this example, phenylboronic acid reacts with bromobenzene to form biphenyl. Pd(dcppe)(OAc)2 facilitates the reaction by activating the participating bonds and enabling the formation of the new carbon-carbon bond.

Hydrogenation Reactions

Pd(dcppe)(OAc)2 can also function as a catalyst for hydrogenation reactions. In these reactions, an alkene (a molecule with a carbon-carbon double bond) or alkyne (a molecule with a carbon-carbon triple bond) is converted to its corresponding alkane (a saturated hydrocarbon) by adding hydrogen gas (H2).

Here's an example of a hydrogenation reaction catalyzed by Pd(dcppe)(OAc)2:

Reference: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg (Springer)

In this example, cyclohexene is hydrogenated to cyclohexane. Pd(dcppe)(OAc)2 helps the reaction proceed by weakening the pi bond in the alkene, allowing for the addition of hydrogen.

Other Applications

Pd(dcppe)(OAc)2 finds use in various other scientific research applications, including:

  • Hydroamination reactions: formation of carbon-nitrogen bonds
  • Heck reactions: formation of carbon-carbon bonds between an alkene and an aryl halide
  • Sonogashira couplings: formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide

Dates

Modify: 2023-08-19

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